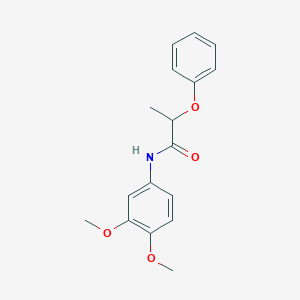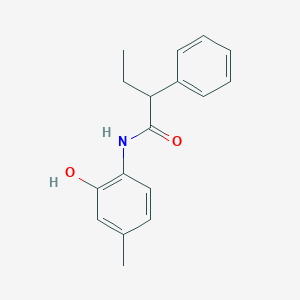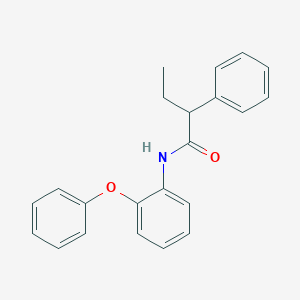![molecular formula C22H19ClN2O2 B290558 3-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B290558.png)
3-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide, commonly known as CPAB, is a synthetic compound that has been used in various scientific research studies. It belongs to the class of benzamide derivatives and has shown promising results in the field of pharmacology and medicinal chemistry.
Aplicaciones Científicas De Investigación
CPAB has been extensively studied for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. CPAB has also been tested for its potential use in the treatment of cancer, diabetes, and neurological disorders. In addition, CPAB has been used as a research tool to study the mechanism of action of various biological pathways.
Mecanismo De Acción
CPAB exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the synthesis of prostaglandins, which play a crucial role in inflammation, pain, and fever. Inhibition of COX-2 by CPAB leads to a decrease in prostaglandin synthesis, resulting in reduced inflammation, pain, and fever.
Biochemical and Physiological Effects:
CPAB has been shown to have both biochemical and physiological effects. Biochemically, CPAB inhibits the activity of COX-2 enzyme, leading to a decrease in prostaglandin synthesis. Physiologically, CPAB has been shown to reduce inflammation, pain, and fever in various animal models. CPAB has also been shown to have antitumor properties by inhibiting the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPAB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. CPAB has also been extensively studied, and its mechanism of action is well understood. However, CPAB has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in animal models. CPAB also has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the study of CPAB. One direction is to further investigate its potential use as a therapeutic agent for various diseases. CPAB has shown promising results in the treatment of cancer, diabetes, and neurological disorders, and further studies are needed to determine its efficacy in humans. Another direction is to study the structure-activity relationship of CPAB and its analogs to develop more potent and selective inhibitors of COX-2. Finally, CPAB can be used as a research tool to study the role of COX-2 in various biological pathways, which can lead to the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, CPAB is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. It inhibits the activity of COX-2 enzyme, leading to a decrease in prostaglandin synthesis and reducing inflammation, pain, and fever. CPAB has several advantages for lab experiments, but it also has some limitations. Future studies on CPAB can lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of CPAB involves the reaction of 4-chloroaniline with 3-methylbenzoic acid to form an intermediate. This intermediate is then reacted with acetic anhydride to produce the final product, CPAB. The reaction is carried out under controlled conditions and requires expertise in organic chemistry.
Propiedades
Fórmula molecular |
C22H19ClN2O2 |
|---|---|
Peso molecular |
378.8 g/mol |
Nombre IUPAC |
3-[[2-(4-chlorophenyl)acetyl]amino]-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C22H19ClN2O2/c1-15-4-2-6-19(12-15)25-22(27)17-5-3-7-20(14-17)24-21(26)13-16-8-10-18(23)11-9-16/h2-12,14H,13H2,1H3,(H,24,26)(H,25,27) |
Clave InChI |
BQBYGZJTEUIWKH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methyl-5-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-(4-methylphenoxy)acetamide](/img/structure/B290475.png)
![4-chloro-N-[4-(diethylamino)-2-methylphenyl]benzenesulfonamide](/img/structure/B290477.png)
![4-chloro-N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B290478.png)
![4-chloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B290481.png)




![N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide](/img/structure/B290488.png)



![N-[3-(1-hydroxyethyl)phenyl]-2-phenylbutanamide](/img/structure/B290498.png)
![N-{2-methyl-5-[(2-phenylbutanoyl)amino]phenyl}-2-phenylbutanamide](/img/structure/B290499.png)